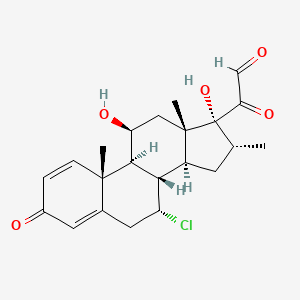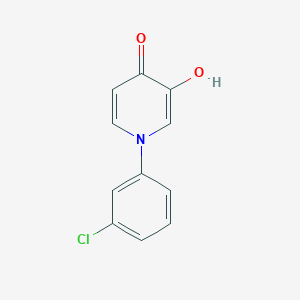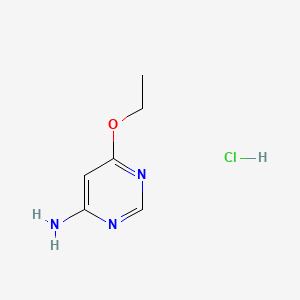
6-Ethoxypyrimidin-4-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxypyrimidin-4-amine Hydrochloride is a chemical compound with the molecular formula C6H9N3O.HCl and a molecular weight of 175.62 g/mol It belongs to the class of heterocyclic compounds containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyrimidin-4-amine Hydrochloride typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxypyrimidin-4-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced amine derivatives.
Scientific Research Applications
6-Ethoxypyrimidin-4-amine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Ethoxypyrimidin-4-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
6-Ethoxypyrimidin-4-amine Hydrochloride can be compared with other similar compounds, such as:
4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with distinct chemical properties and biological activities.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings, exhibiting unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
6-ethoxypyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-10-6-3-5(7)8-4-9-6;/h3-4H,2H2,1H3,(H2,7,8,9);1H |
InChI Key |
QXINXFHUYGKSBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
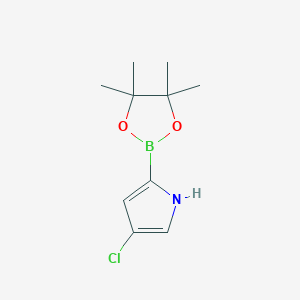
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
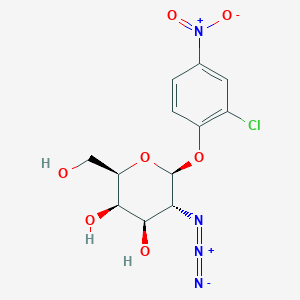
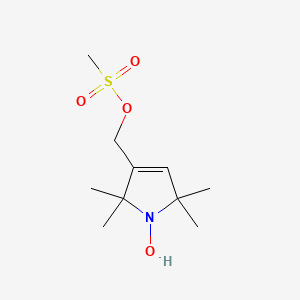
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)


![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
